(3,4-Dichlorophenyl)carbamothioyl cyanide
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Overview
Description
(3,4-Dichlorophenyl)carbamothioyl cyanide is an organic compound characterized by the presence of dichlorophenyl and carbamothioyl groups attached to a cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)carbamothioyl cyanide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with cyanide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichlorophenyl)carbamothioyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichlorophenyl)carbamothioyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)carbamothioyl cyanide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
- (2,3-Dichlorophenyl)carbamothioyl cyanide
- (2,4-Dichlorophenyl)carbamothioyl cyanide
- (3,5-Dichlorophenyl)carbamothioyl cyanide
Comparison: (3,4-Dichlorophenyl)carbamothioyl cyanide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .
Properties
CAS No. |
4955-79-7 |
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Molecular Formula |
C8H4Cl2N2S |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-cyano-N-(3,4-dichlorophenyl)methanethioamide |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,(H,12,13) |
InChI Key |
XEAWQNNNRNFJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)C#N)Cl)Cl |
Origin of Product |
United States |
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